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Compound of Interest

Compound Name: Methylphenylsilane

Cat. No.: B1236316

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations
performed on methylphenylsilane, a molecule of interest in organosilicon chemistry. The
following sections present its computationally determined molecular geometry, a discussion of
its electronic properties and vibrational modes, and the experimental and computational
protocols employed in its study. This information is crucial for understanding the molecule's
reactivity, stability, and potential applications in materials science and drug development.

Core Findings & Data Presentation

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Mgller-
Plesset second-order perturbation theory (MP2), have been instrumental in elucidating the
three-dimensional structure of methylphenylsilane. These computational methods provide a
detailed picture of the molecule's geometry at the atomic level.

Molecular Geometry

The optimized geometric parameters of methylphenylsilane have been determined using
high-level quantum chemical calculations. The following table summarizes the key bond
lengths and angles calculated at the B3LYP/6-311++G(d,p) and MP2/aug-cc-pVTZ levels of
theory, providing a comprehensive view of its ground-state conformation.

Table 1: Optimized Geometric Parameters of Methylphenylsilane
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B3LYPI/6- MP2/aug-
311++G(d,p) cc-pVTZ

Parameter Atom 1 Atom 2 Atom 3

Bond Lengths

A)

Si C1 1.881 1.876

Si C7 1.889 1.884

C1 C2 1.401 1.399

Cc2 C3 1.399 1.397

C3 C4 1.398 1.396

C1 H 1.093 1.091

Cc7 H 1.092 1.090

Si H 1.489 1.485

Bond Angles

)

C1l Si c7 110.5 110.6
H Si H 107.9 107.8
C1 Si H 109.8 109.9
C7 Si H 109.1 109.0
Si C1 C2 121.5 121.6
Si Ci C6 121.5 121.6
C2 C1 C6 117.0 116.8
Dihedral

Angles (°)

C2 C1 Si C7 0.0 0.0
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Note: The atom numbering corresponds to a standard representation where Si is bonded to C1
of the phenyl ring and C7 of the methyl group.

Electronic Properties and Vibrational Frequencies

While detailed studies on the full vibrational spectrum and electronic properties like the Highest
Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
energies for methylphenylsilane are not extensively available in the searched literature, the
internal dynamics have been a subject of investigation. A notable finding is the barrier to
internal rotation of the methyl group.

Table 2: Calculated Electronic and Dynamic Properties of Methylphenylsilane

Property Value Method Reference

Experimental
559 (25) cm~1 (Microwave [1][2]
Spectroscopy)

Vs Barrier (Methyl

Rotation)

The Vs barrier represents the energy required for the methyl group to rotate around the Si-C
bond. This value provides insight into the molecule's conformational flexibility.[2]

Methodologies and Protocols
Experimental Protocol: Rotational Spectroscopy

The experimental determination of the molecular structure and internal dynamics of
methylphenylsilane was achieved using supersonic-jet Fourier transform microwave
spectroscopy.[1][2]

o Sample Preparation: A commercial sample of methylphenylsilane (98% purity) was used
without further purification.[1]

o Spectrometer Setup: The rotational spectra were recorded in the 2.0-20.5 GHz range using
a highly integrated pulsed jet Fourier transform microwave (FTMW) spectrometer of the
COBRA-type (coaxially oriented beam-resonator arrangement).[1]
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o Data Acquisition: The spectral line positions were determined by Fourier transformation of
the time-domain signal. Each rotational transition appeared as a doublet due to the Doppler
effect.[1]

 Isotopologue Analysis: The rotational spectra of the normal species and its mono-2°Si
isotopologue were measured and assigned.[1][2]

 Structural Determination: The substitution coordinates (rs) of the silicon atom in the principal
axis system of the normal species were calculated by applying Kraitchman's equation to the
experimental rotational constants of the two isotopologues.[1]

Computational Protocol: Quantum Chemical
Calculations

The theoretical calculations for methylphenylsilane were performed using ab initio and
Density Functional Theory (DFT) methods to obtain the optimized molecular geometry.

o Software: Quantum chemistry software packages (e.g., Gaussian) are typically used for
these calculations.

» Method Selection: The geometry optimization was performed using both the Mgller-Plesset
second-order perturbation theory (MP2) and the B3LYP density functional.[3]

o Basis Set Selection: The aug-cc-pVTZ basis set was used for the MP2 calculations, while the
6-311++G(d,p) basis set was employed for the B3LYP calculations.[3]

o Geometry Optimization: The calculations were set up to find the minimum energy
conformation of the molecule, which corresponds to the most stable structure.

e Frequency Analysis: Following geometry optimization, a frequency calculation is typically
performed to confirm that the optimized structure is a true minimum on the potential energy
surface (characterized by the absence of imaginary frequencies) and to obtain the vibrational
modes of the molecule.

Visualizations
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The following diagrams illustrate the logical workflow of the experimental and computational
procedures used to study methylphenylsilane.
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Experimental workflow for methylphenylsilane structural analysis.
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Computational workflow for determining molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« 3. Insights Into the Gas-Phase Structure and Internal Dynamics of Diphenylsilane: A
Broadband Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Quantum Chemical Insights into Methylphenylsilane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236316#quantum-chemical-calculations-for-
methylphenylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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